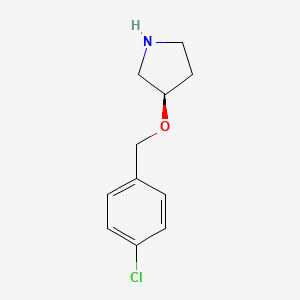

(R)-3-(4-chloro-benzyloxy)-pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14ClNO |

|---|---|

Molecular Weight |

211.69 g/mol |

IUPAC Name |

(3R)-3-[(4-chlorophenyl)methoxy]pyrrolidine |

InChI |

InChI=1S/C11H14ClNO/c12-10-3-1-9(2-4-10)8-14-11-5-6-13-7-11/h1-4,11,13H,5-8H2/t11-/m1/s1 |

InChI Key |

DKVSNPJCLMRHSM-LLVKDONJSA-N |

Isomeric SMILES |

C1CNC[C@@H]1OCC2=CC=C(C=C2)Cl |

Canonical SMILES |

C1CNCC1OCC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Chiral Benzyloxy Substituted Pyrrolidines

Stereoselective Approaches to (R)-3-(4-chloro-benzyloxy)-pyrrolidine and Related Analogues

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. Stereoselective approaches to chiral pyrrolidines can be broadly categorized into the asymmetric construction of the pyrrolidine (B122466) ring itself and the functionalization of an existing chiral pyrrolidine scaffold.

Asymmetric Construction of the Pyrrolidine Ring System

The de novo asymmetric synthesis of the pyrrolidine ring offers a powerful strategy to introduce chirality at specific positions. A variety of methods have been developed, including cycloaddition reactions and organocatalytic approaches.

One of the most powerful methods for the asymmetric synthesis of the pyrrolidine ring is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. acs.org This approach allows for the creation of multiple stereocenters in a single step with high levels of control. The stereochemical outcome of the cycloaddition is often dictated by the chirality of the catalyst or a chiral auxiliary attached to the dipolarophile or the azomethine ylide precursor. acs.org For instance, the reaction between an imino ester derived from an amino acid and a suitable dipolarophile can be catalyzed by a chiral metal complex to afford highly enantioenriched pyrrolidines. ua.es

Organocatalysis has also emerged as a valuable tool for the asymmetric construction of pyrrolidine rings. mdpi.comresearchgate.net Chiral secondary amines, such as proline and its derivatives, can catalyze the enantioselective [3+2] cycloaddition of α,β-unsaturated aldehydes and azomethine ylides to produce functionalized pyrrolidines with excellent stereocontrol. researchgate.net Furthermore, chiral phosphoric acids have been employed as catalysts in aza-Friedel–Crafts reactions to construct pyrrolinone derivatives bearing a geminal diamine core with high enantioselectivity. rsc.org

A "clip-cycle" strategy has been developed for the asymmetric synthesis of 2,2- and 3,3-disubstituted pyrrolidines. whiterose.ac.uk This method involves the metathesis of a Cbz-protected bis-homoallylic amine with a thioacrylate, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid to form the pyrrolidine ring with high enantiomeric excesses. whiterose.ac.uk

Functionalization Strategies on Pre-formed Chiral Pyrrolidine Scaffolds

An alternative and widely used strategy involves the modification of readily available chiral pyrrolidine building blocks. nih.gov This approach leverages the chirality of the starting material to direct the stereochemical outcome of subsequent transformations.

A common method involves the nucleophilic substitution on a chiral 3-hydroxypyrrolidine derivative. For the synthesis of this compound, a key step is the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group of a suitable (R)-3-hydroxypyrrolidine precursor with a base, followed by reaction with 4-chlorobenzyl halide. The stereointegrity of the C3 position is maintained throughout this process.

Another approach is the modification of chiral proline derivatives. nih.gov For example, 3-substituted prolines can be synthesized through various methods, including the addition of organocuprates to enone derivatives of proline. nih.gov The resulting functionalized proline can then be further elaborated to introduce the desired benzyloxy substituent.

The following table summarizes representative functionalization strategies on pre-formed chiral pyrrolidine scaffolds:

| Starting Material | Reagent(s) | Product | Key Transformation |

| (R)-3-Hydroxypyrrolidine (N-protected) | 1. Base (e.g., NaH) 2. 4-Chlorobenzyl bromide | This compound (N-protected) | Williamson Ether Synthesis |

| N-Boc-(2S,4R)-4-hydroxyproline | 1. Mesylation 2. Azide substitution (NaN3) 3. Reduction (e.g., H2, Pd/C) | N-Boc-(2S,4S)-4-aminoproline | Nucleophilic Substitution with Inversion |

| Chiral 3-pyrrolidinol | Dess-Martin periodinane | Chiral 3-pyrrolidinone | Oxidation |

Precursor-Based Synthetic Pathways

The synthesis of chiral benzyloxy-substituted pyrrolidines often relies on the use of specific precursors that either contain the pyrrolidine ring in a latent form or are readily converted into it.

Synthesis from Chiral Pool Precursors (e.g., Proline Derivatives, D-Ribono-1,4-lactone)

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources. Proline and its derivatives are prominent members of this pool and serve as excellent starting materials for the synthesis of substituted pyrrolidines. nih.gov

For instance, (R)-3-hydroxypyrrolidine can be synthesized from D-glutamic acid. The synthesis of (R)-3-(benzyloxy)-pyrrolidine can be achieved starting from (R)-4-chloro-3-hydroxybutanenitrile, which is then benzylated and subsequently cyclized via reductive amination. google.com

The use of proline derivatives is a common strategy. nih.govresearchgate.net For example, 4-hydroxyproline (B1632879) can be used as a starting material to introduce functionality at the C4 position, which can then be manipulated to achieve the desired substitution pattern. nih.gov

Cyclization Reactions of Acyclic Precursors

The construction of the pyrrolidine ring through the cyclization of an acyclic precursor is a versatile and convergent approach. nih.gov This strategy allows for the late-stage formation of the heterocyclic ring, often with good stereocontrol.

Intramolecular nucleophilic substitution is a common cyclization strategy. For example, an acyclic precursor containing an amine and a leaving group at appropriate positions can undergo intramolecular cyclization to form the pyrrolidine ring. The stereochemistry of the final product can be controlled by the stereocenters present in the acyclic precursor. A stereospecific cyclization involving two sequential SN2 displacements has been reported to produce 2,5-disubstituted pyrrolidines. nih.gov

Reductive amination of dicarbonyl compounds or their equivalents with a primary amine is another effective method for constructing the pyrrolidine ring. The stereochemical outcome can be influenced by the use of chiral reducing agents or by substrate control.

The following table provides examples of cyclization reactions of acyclic precursors for pyrrolidine synthesis:

| Acyclic Precursor | Reagent(s)/Condition(s) | Product | Cyclization Type |

| Amino alcohol with a terminal leaving group | Base | Pyrrolidine | Intramolecular Nucleophilic Substitution |

| 1,4-Dicarbonyl compound | Primary amine, reducing agent | N-Substituted pyrrolidine | Reductive Amination |

| Alkene with a tethered amine | Grubbs catalyst, then hydrogenation | Pyrrolidine | Ring-Closing Metathesis followed by Reduction nih.gov |

| Amine-tethered alkyne | Copper catalyst, TMS-CN, alkylating agent | α-CN pyrrolidine | Tandem Amination/Cyanation/Alkylation nih.gov |

Advanced Synthetic Techniques for Pyrrolidine Derivatives

Modern synthetic organic chemistry offers a range of advanced techniques that have been applied to the synthesis of pyrrolidine derivatives, enabling more efficient and selective transformations.

Flow chemistry has been utilized for the rapid and scalable synthesis of α-chiral pyrrolidine libraries. rsc.org Continuous flow protocols can offer superior control over reaction parameters, leading to high yields and diastereoselectivity in short reaction times. rsc.org

Enzymatic methods are also gaining prominence for the construction of chiral N-heterocycles. acs.org Engineered cytochrome P450 enzymes have been used to catalyze the intramolecular C(sp³)–H amination of organic azides to produce chiral pyrrolidines with high efficiency and selectivity. acs.org

Multicomponent reactions (MCRs) provide a powerful tool for the rapid assembly of complex molecules, including pyrrolidine derivatives. tandfonline.comtandfonline.com These reactions, where three or more reactants combine in a single operation, are highly atom- and step-economical. The 1,3-dipolar cycloaddition of azomethine ylides, often generated in situ, with various dipolarophiles is a classic example of an MCR used for pyrrolidine synthesis. tandfonline.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single step by combining three or more reactants. nih.govmdpi.com These reactions are highly valued for their atom economy and operational simplicity.

A notable diastereoselective synthesis of substituted pyrrolidines has been achieved through a one-pot multicomponent reaction involving optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. nih.gov This Lewis acid-catalyzed process can construct up to three contiguous stereocenters with a high degree of control. nih.gov While this specific example does not directly yield a benzyloxy-substituted pyrrolidine, the underlying principles can be adapted for such targets. The reaction proceeds through an oxocarbenium ion intermediate, and the choice of Lewis acid and additives can influence the reaction pathway, sometimes leading to the formation of pyrrolidine derivatives as byproducts, which can be optimized to become the main products. nih.gov

Researchers have also developed multicomponent approaches to synthesize highly functionalized pyrrolidinones, which can serve as precursors to various pyrrolidine-containing scaffolds. nih.gov These methods often tolerate a range of functional groups, suggesting their potential applicability to substrates bearing benzyloxy moieties. nih.gov

Electroreductive Cyclization Methodologies

Electroreductive cyclization presents an alternative approach to the synthesis of pyrrolidine rings. This method utilizes an electrochemical reduction to initiate an intramolecular cyclization. A study has demonstrated the successful synthesis of piperidine (B6355638) and pyrrolidine derivatives through the electroreductive cyclization of an imine with terminal dihaloalkanes in a flow microreactor. nih.gov

The key advantages of this methodology include:

Efficient reduction of the substrate imine at the cathode due to the large specific surface area of the microreactor. nih.gov

Higher yields compared to conventional batch-type reactions. nih.gov

The ability to perform preparative scale synthesis through continuous electrolysis. nih.gov

While this particular study did not focus on chiral benzyloxy-substituted pyrrolidines, the fundamental approach of forming the pyrrolidine ring through electroreductive cyclization of appropriately substituted acyclic precursors could be adapted for the synthesis of the target compound.

Asymmetric Allylic Alkylation Routes

Asymmetric allylic alkylation (AAA) is a powerful tool for the enantioselective formation of carbon-carbon bonds. This strategy has been successfully employed in the synthesis of enantioenriched 2,2-disubstituted pyrrolidines. nih.gov In this approach, a stereogenic quaternary center is first established via an asymmetric allylic alkylation of a benzyloxy imide. nih.gov This intermediate is then reduced to a chiral hydroxamic acid, which undergoes a stereospecific thermal ring contraction to yield the carbamate-protected 2,2-disubstituted pyrrolidine. nih.gov

The key steps in this synthetic sequence are:

Asymmetric Allylic Alkylation: Palladium catalysis with a chiral phosphinooxazoline (PHOX) ligand is often used to achieve high enantioselectivity. nih.gov

Reduction: The benzyloxy imide is reduced to the corresponding hydroxamic acid. nih.gov

Ring Contraction: A thermal "Spino" ring contraction affords the desired pyrrolidine ring system. nih.gov

Organocatalytic allylic alkylation of α-benzylidene succinimides with Morita–Baylis–Hillman (MBH) carbonates, catalyzed by a chiral phosphine, has also been developed to construct pyrrolidine-2,5-dione frameworks bearing contiguous chiral tertiary carbon centers. semanticscholar.orgmdpi.com This method provides optically active succinimides in high yields and with excellent enantioselectivities. semanticscholar.orgmdpi.com

Control of Stereochemistry in Pyrrolidine Synthesis

The biological activity of pyrrolidine-containing molecules is often critically dependent on their stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the formation of chiral centers is of utmost importance.

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. One approach to synthesizing chiral 3-hydroxypyrrolidine, a precursor to this compound, starts from chiral 4-halo-3-hydroxybutyronitrile. google.com The synthesis of (R)-3-(benzyloxy)-pyrrolidine has been achieved through the following steps:

Protection of the hydroxyl group of (R)-4-chloro-3-hydroxybutanenitrile with a benzyl (B1604629) group to form (R)-3-(benzyloxy)-4-chlorobutanenitrile. google.com

Reductive cyclization of the resulting nitrile in the presence of a Raney nickel catalyst under hydrogen pressure to yield (R)-3-benzyloxy pyrrolidine. google.com

Another strategy involves the catalyst-tuned regio- and enantioselective hydroalkylation of 3-pyrrolines. organic-chemistry.org By selecting either a cobalt or nickel catalyst in conjunction with bisoxazoline (BOX) ligands, it is possible to achieve either C3- or C2-alkylation of the pyrrolidine ring with high enantioselectivity. organic-chemistry.org This method is tolerant of a wide variety of alkyl iodides and N-acyl pyrrolines. organic-chemistry.org

The following table summarizes the key aspects of these enantioselective strategies:

| Strategy | Key Reagents/Catalysts | Key Transformation | Stereochemical Control |

| From Chiral Precursor | (R)-4-chloro-3-hydroxybutanenitrile, Benzyl 2,2,2-trichloroacetimidate, Raney Nickel | Protection and Reductive Cyclization | Starting material chirality |

| Hydroalkylation | Cobalt or Nickel catalysts, Bisoxazoline (BOX) ligands | Regio- and Enantioselective C-H Alkylation | Chiral ligand |

| Asymmetric Allylic Alkylation | Palladium catalyst, Chiral phosphinooxazoline (PHOX) ligand | Formation of a stereogenic quaternary center | Chiral ligand |

Diastereoselective Control in Pyrrolidine Annulation

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple chiral centers within a molecule. In the context of pyrrolidine synthesis, annulation reactions, which involve the formation of a new ring fused to an existing one, are often employed.

A highly diastereoselective TiCl4-catalyzed multicomponent coupling reaction has been developed to produce functionalized pyrrolidines with multiple stereocenters. nih.gov This method efficiently constructs up to three contiguous asymmetric centers in a single operation. nih.gov The high degree of diastereoselectivity is rationalized by a proposed transition state model where the reaction proceeds through an oxocarbenium ion that minimizes non-bonding interactions. nih.gov

A divergent, diastereoselective, and multicomponent approach has also been reported for accessing hydroindole cores, which contain a pyrrolidine ring fused to a benzene (B151609) ring. nih.gov This method builds upon a multicomponent reaction to form highly functionalized pyrrolidinones, which then undergo further transformations to yield the desired bicyclic structures. nih.gov

The table below outlines the features of these diastereoselective methods:

| Method | Key Features | Stereochemical Outcome |

| TiCl4-catalyzed Multicomponent Coupling | One-pot operation, construction of up to three stereogenic centers | High diastereoselectivity |

| Multicomponent Approach to Hydroindoles | Convergent, diastereoselective | Access to complex fused ring systems |

Stereochemical Investigations of R 3 4 Chloro Benzyloxy Pyrrolidine

Analysis of Absolute and Relative Stereochemistry

The designation (R)-3-(4-chloro-benzyloxy)-pyrrolidine specifies the absolute configuration at the stereogenic center, C3 of the pyrrolidine (B122466) ring. The "R" configuration is determined by the Cahn-Ingold-Prelog priority rules, where the substituents on the chiral carbon are ranked based on their atomic number. For this compound, the benzyloxy group receives the highest priority, followed by the nitrogen atom of the ring, the C4 carbon of the ring, and finally the hydrogen atom.

The synthesis of enantiomerically pure pyrrolidine derivatives is a key focus in medicinal chemistry to elucidate the structure-activity relationships of stereoisomers. nih.gov Stereoselective synthetic methods are often employed, starting from chiral precursors like (S)-3-hydroxypyrrolidine. google.comwipo.int The synthesis of this compound would typically involve the etherification of (R)-3-hydroxypyrrolidine with 4-chlorobenzyl bromide or a similar electrophile. The stereochemical integrity at the C3 position is generally maintained throughout such a reaction, ensuring the desired (R)-enantiomer is obtained.

The relative stereochemistry in substituted pyrrolidines, particularly with additional substituents, would be described as cis or trans depending on the orientation of the substituents relative to each other on the ring. In the case of this compound, as a monosubstituted pyrrolidine at a position other than the nitrogen, the concept of cis/trans isomerism is not applicable until a second substituent is introduced on the ring.

Experimental verification of the absolute and relative stereochemistry of such compounds is typically achieved through techniques like X-ray crystallography of a single crystal, which provides unambiguous proof of the three-dimensional structure. researchgate.netresearchgate.net Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), particularly using chiral shift reagents or through the analysis of coupling constants, can also be employed to determine stereochemical relationships. magritek.com

Conformational Analysis of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar and exists in a range of puckered conformations to relieve torsional strain. acs.org The conformational landscape of the pyrrolidine ring is crucial as it dictates the spatial orientation of its substituents, which in turn affects how the molecule interacts with its biological targets. acs.org

The puckering of the pyrrolidine ring is not static but undergoes a dynamic process known as pseudorotation. This process involves the continuous interconversion between various envelope (where one atom is out of the plane of the other four) and twist (where two adjacent atoms are displaced on opposite sides of the plane) conformations. nih.govresearchgate.netresearchgate.net These conformations are often of similar energy, leading to a flexible ring system.

Theoretical studies and experimental data on substituted pyrrolidines indicate that the ring can adopt several low-energy conformations. researchgate.net The two most common puckering modes are often described as "Up" (Cγ-endo) and "Down" (Cγ-exo), referring to the displacement of the C3 and C4 carbons relative to the plane of the other ring atoms. nih.govresearchgate.net The preferred conformation is influenced by the nature and position of the substituents on the ring. nih.govmdpi.com

For 3-substituted pyrrolidines, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position in the different envelope and twist conformations. The energetic preference for one over the other is determined by a balance of steric and electronic effects. nih.gov In the case of this compound, the bulky 4-chloro-benzyloxy group would be expected to have a significant influence on the ring's conformational equilibrium.

| Conformation Type | Description | Key Dihedral Angles | Influence of Substituents |

|---|---|---|---|

| Envelope (E) | Four atoms are coplanar, and the fifth is out of the plane. Designated by the out-of-plane atom (e.g., C3-endo). | One key dihedral angle is close to 0°. | Bulky substituents tend to favor positions that minimize steric hindrance. |

| Twist (T) | Two adjacent atoms are on opposite sides of the plane formed by the other three atoms. Designated by the two displaced atoms (e.g., C3-endo, C4-exo). | Two key dihedral angles have opposite signs. | Electronic effects, such as gauche interactions, can influence the stability of twist conformations. beilstein-journals.org |

Impact of Stereochemistry on Molecular Interactions

The biological activity of many chiral drugs is known to reside in only one of the enantiomers (the eutomer), while the other (the distomer) may be inactive or even have undesirable effects. The differential interaction of enantiomers with a chiral receptor can be attributed to the three-point attachment model, where a specific spatial arrangement of at least three interacting groups on the chiral molecule is necessary for a productive binding event.

In the context of this compound, the key interaction points would likely involve:

The pyrrolidine nitrogen: This secondary amine can act as a hydrogen bond acceptor or donor, and its basicity can lead to ionic interactions. nih.gov

The ether oxygen: The oxygen of the benzyloxy group can act as a hydrogen bond acceptor.

The 4-chlorophenyl group: This aromatic ring can engage in hydrophobic interactions, pi-stacking, or halogen bonding.

The spatial disposition of these functional groups, determined by the (R)-stereocenter and the ring's conformation, will govern the molecule's ability to fit into a specific binding pocket and form favorable interactions. For instance, the pseudo-axial or pseudo-equatorial orientation of the 4-chloro-benzyloxy group will position the aromatic ring in different regions of space, potentially leading to drastically different binding affinities and biological activities compared to its (S)-enantiomer or other diastereomers.

| Interacting Moiety | Type of Interaction | Stereochemical Dependence |

|---|---|---|

| Pyrrolidine Nitrogen | Hydrogen Bonding, Ionic Interactions | The position of the nitrogen lone pair is influenced by the ring pucker, affecting its accessibility for interactions. |

| Ether Oxygen | Hydrogen Bonding | The orientation of the entire benzyloxy substituent (pseudo-axial vs. pseudo-equatorial) dictates the position of the oxygen atom. |

| 4-Chlorophenyl Group | Hydrophobic Interactions, π-Stacking, Halogen Bonding | The spatial location and orientation of the aromatic ring are directly determined by the C3 stereocenter and the ring conformation. |

Advanced Applications in Chemical Research

(R)-3-(4-chloro-benzyloxy)-pyrrolidine as a Chiral Building Block

Chiral building blocks are essential for the stereocontrolled synthesis of enantiomerically pure molecules, a critical requirement in the pharmaceutical industry where the biological activity of a compound is often dictated by its three-dimensional structure. researchgate.net this compound, with its fixed (R)-configuration at the C3 position, serves as an excellent starting point for introducing chirality into larger, more complex molecular frameworks.

The strategic placement of functional groups in this compound makes it an ideal precursor for multi-step syntheses of biologically active molecules. The secondary amine of the pyrrolidine (B122466) ring provides a nucleophilic handle for elaboration, while the ether linkage is stable under many reaction conditions but can be cleaved if necessary.

A prominent example highlighting the utility of a closely related analogue, (R)-3-(benzyloxy)pyrrolidine, is in the synthesis of the HIV protease inhibitor Darunavir . nih.govnih.govgoogle.comepo.orggoogle.com In synthetic routes to Darunavir and its derivatives, this pyrrolidine-based fragment is a key intermediate. The pyrrolidine moiety is incorporated into the final drug structure, where its specific stereochemistry and conformation are crucial for binding to the active site of the HIV protease enzyme. The synthesis involves coupling the pyrrolidine derivative with other complex fragments, demonstrating its role in building up the final intricate molecular architecture. nih.govgoogle.com The 4-chloro substituent on the benzyl (B1604629) group of the title compound can be used to fine-tune the electronic properties of the molecule or to serve as a handle for further functionalization through cross-coupling reactions, thereby enabling the synthesis of a diverse range of Darunavir analogues for structure-activity relationship (SAR) studies.

| Precursor Compound | Target Molecule Class | Therapeutic Area |

| (R)-3-(benzyloxy)pyrrolidine derivatives | HIV Protease Inhibitors | Antiviral (HIV/AIDS) |

| Chiral 3-alkoxypyrrolidines | Bioactive N-heterocycles | Various |

This table showcases the application of (R)-3-(benzyloxy)pyrrolidine derivatives as precursors in the synthesis of complex, biologically active molecules.

Diversity-Oriented Synthesis (DOS) is a powerful strategy for populating chemical space with structurally diverse and complex small molecules, which can then be screened for biological activity. nih.govacs.orgcam.ac.uk The goal of DOS is to efficiently generate libraries of compounds with varied scaffolds and stereochemistry. nih.govthieme-connect.com

The rigid, three-dimensional structure of the pyrrolidine ring makes it an excellent scaffold for DOS. nih.govacs.org this compound can be utilized as a starting point in a DOS workflow. The pyrrolidine nitrogen can be functionalized with a wide variety of substituents, and the benzyloxy group can either be retained or modified. For instance, multicomponent reactions, such as the Ugi or Passerini reactions, can be employed to rapidly introduce multiple points of diversity around the pyrrolidine core. nih.gov This approach allows for the creation of large libraries of novel, chiral compounds that can be used to probe biological systems and identify new drug leads. The non-planar nature of the pyrrolidine scaffold ensures that the generated molecules have a high degree of three-dimensionality, which is often associated with improved biological specificity and better pharmaceutical properties. nih.gov

| DOS Strategy | Key Feature of this compound | Potential Library Features |

| Build/Couple/Pair | Chiral scaffold with multiple functionalization points | Diverse macrocycles and polycyclic systems |

| Multicomponent Reactions | Readily available chiral amine | Highly substituted, stereochemically rich small molecules |

This table illustrates how this compound can be employed in Diversity-Oriented Synthesis (DOS) strategies.

Application in Organocatalysis and Ligand Design

The pyrrolidine ring is a cornerstone of modern asymmetric catalysis, finding widespread use in both metal-free organocatalysis and as a ligand scaffold for transition metal complexes.

Asymmetric organocatalysis, which utilizes small chiral organic molecules to catalyze enantioselective reactions, has become the third pillar of asymmetric synthesis, alongside biocatalysis and transition metal catalysis. nih.govunibo.it Chiral pyrrolidine derivatives, most notably proline and its analogues, are among the most successful and widely used organocatalysts. nih.govmdpi.com They typically operate through the formation of chiral enamine or iminium ion intermediates.

This compound can serve as a valuable precursor for the synthesis of novel, more complex organocatalysts. nih.gov The secondary amine is the key catalytic moiety, while the C3 substituent can play a crucial role in creating a well-defined chiral environment around the active site. This steric and electronic influence is critical for achieving high levels of stereocontrol in catalyzed reactions. For example, the compound can be further functionalized at the nitrogen atom with groups capable of secondary interactions, such as hydrogen bonding donors (e.g., amides, ureas, or thioureas), to create bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously, leading to enhanced reactivity and selectivity.

| Organocatalyst Class | Activation Mode | Typical Reactions |

| Proline derivatives | Enamine/Iminium ion | Aldol, Mannich, Michael additions, Diels-Alder |

| Diarylprolinol silyl (B83357) ethers | Enamine/Iminium ion | Aldol, Michael additions, α-functionalization |

| Pyrrolidine-based bifunctional catalysts | Enamine + H-bonding | Conjugate additions, Cycloadditions |

This table summarizes the types of organocatalysts derived from the pyrrolidine scaffold and their applications in asymmetric synthesis.

In addition to organocatalysis, chiral pyrrolidine derivatives are extensively used as ligands to create chiral transition metal catalysts for a wide range of asymmetric transformations. The pyrrolidine nitrogen, along with other strategically placed donor atoms, can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

This compound is a suitable starting material for the synthesis of various types of chiral ligands. For instance, functionalization of the nitrogen atom with phosphine-containing groups can lead to the formation of chiral phosphine-amine ligands. These ligands are effective in a variety of metal-catalyzed reactions, including asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. The stereocenter at the C3 position of the pyrrolidine ring effectively transmits chiral information to the catalytic center, thereby inducing high enantioselectivity in the products. The development of relay catalytic systems, combining a transition metal with a chiral Lewis base like a pyrrolidinopyridine derivative, has shown great promise in synthesizing complex chiral molecules with high stereoselectivity. nih.gov

Computational and Theoretical Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chiral molecules in chemical reactions. emich.eduacs.orgnih.gov For substituted pyrrolidines, computational studies are crucial for several reasons:

Conformational Analysis: The five-membered pyrrolidine ring is not planar and can adopt several low-energy conformations (envelope and twist forms). nih.gov The substituents on the ring dictate the preferred conformation, which in turn influences the molecule's reactivity and its ability to induce chirality. Computational methods can accurately predict the relative energies of these conformers and provide insights into the conformational landscape of this compound and its derivatives. emich.edu

Mechanism and Stereoselectivity: DFT calculations can be used to model the transition states of reactions involving pyrrolidine-based catalysts or intermediates. acs.org By comparing the energies of the transition states leading to different stereoisomers, researchers can predict and rationalize the stereochemical outcome of a reaction. This understanding is vital for the rational design of new, more effective catalysts and synthetic strategies. mappingignorance.org For instance, computational analyses have been used to elucidate the factors controlling the diastereoselectivity in cycloaddition reactions to form substituted pyrrolidines. acs.org

While specific computational studies solely focused on this compound are not widely reported, the established methodologies for analyzing related substituted pyrrolidines are directly applicable. emich.edu Such studies would provide valuable insights into its conformational preferences and its behavior as a chiral building block, catalyst, or ligand.

In Silico Modeling of Molecular Structures

In silico modeling encompasses a range of computational methods used to simulate and predict the behavior of molecules. For derivatives of the pyrrolidine class, these techniques are instrumental in understanding their conformational possibilities and electronic properties. The non-planar, puckered nature of the pyrrolidine ring can be influenced by its substituents, affecting how the final molecule fits into a biological target. tandfonline.com While specific modeling studies on this compound are not detailed in the literature, the general principles are applied to the complex inhibitors it helps to create. These models provide insights into the structural features essential for potent and selective biological activity.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger protein target. This method is extensively used in the development of enzyme inhibitors. For instance, various pyrrolidine-containing compounds have been investigated as inhibitors of enzymes like Dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes treatment. scilit.comnih.govoatext.com

In these studies, researchers dock the final inhibitor molecules—which are synthesized using precursors like this compound—into the active site of the target enzyme. The simulations help to visualize and quantify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitor's binding affinity and efficacy. nih.govnih.gov The docking scores and predicted binding modes guide the rational design of new analogues with improved potency. scilit.com

Table 1: Representative Amino Acid Interactions in Enzyme Active Sites

| Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| DPP-IV | Arg125, Glu205, Glu206, Tyr547 | Hydrogen Bonding, π-cation | nih.gov |

| DPP-IV | Trp629, Lys544 | Hydrophobic, Hydrogen Bonding | tandfonline.com |

| SCD1 | Gln147, Trp153, Thr261 | Hydrogen Bonding | mdpi.com |

This table represents typical interactions for inhibitors containing pyrrolidine scaffolds with their respective enzyme targets, as specific docking studies for this compound are not available.

Structure-Activity Relationship (SAR) Methodologies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.net For pyrrolidine derivatives, SAR investigations explore how modifications to the ring and its substituents impact target inhibition. scilit.comemerginginvestigators.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Future Directions in Pyrrolidine Chemistry Research

Emerging Synthetic Methodologies for Enantioenriched Pyrrolidines

The demand for enantiomerically pure pyrrolidine (B122466) derivatives has spurred the development of innovative and efficient asymmetric synthetic strategies. nih.gov Asymmetric organocatalysis, in particular, has become a powerful tool for constructing complex chiral molecules. mdpi.commdpi.com Catalysts derived from natural amino acids like proline have been instrumental in this field, and ongoing research focuses on modifying these structures to enhance their catalytic efficiency and expand their application in diverse chemical transformations. nih.govmdpi.comnih.gov

Recent advancements include:

Catalytic Asymmetric 1,3-Dipolar Cycloaddition : This method is one of the most direct ways to synthesize substituted pyrrolidines, with the potential to create four new stereocenters in a single, atom-economical step. mappingignorance.org The development of various chiral metal catalysts and organocatalysts has been a primary focus to optimize the efficiency and scope of these reactions. mappingignorance.org

Gold-Catalyzed Tandem Cycloisomerization/Hydrogenation : A novel approach has been developed for the synthesis of enantioenriched pyrrolidines from chiral homopropargyl sulfonamides. nih.gov This method combines the reactivity of gold catalysis with the stereocontrol of chiral tert-butylsulfinimine chemistry to produce various pyrrolidines in excellent yields and enantioselectivities. nih.gov

Rhodium-Catalyzed Asymmetric C(sp³)–H Amination : De novo strategies from simple hydrocarbons are being explored, involving consecutive C(sp³)–H amination reactions. acs.orgnih.gov For instance, a rhodium(II)-catalyzed asymmetric nitrene C–H insertion enables intermolecular C–H amination on 1,4-diarylbutane substrates with high regioselectivity and diastereoselectivity. nih.gov

Sequential Asymmetric Allylic Alkylation and Ring Contraction : A catalytic enantioselective method has been reported for synthesizing chiral 2,2-disubstituted pyrrolidines. nih.gov This process involves an asymmetric allylic alkylation to establish the stereogenic quaternary center, followed by a stereoretentive ring contraction to yield the desired carbamate-protected pyrrolidine. nih.gov

Organocatalytic Michael Addition : New chiral cis-2,5-disubstituted pyrrolidine organocatalysts have been synthesized and successfully applied to the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. rsc.orgrsc.org These reactions achieve excellent yields and high enantioselectivity (up to >99% ee), providing a valuable route to bioactive γ-aminobutyric acid (GABA) derivatives. rsc.org

| Methodology | Key Features | Catalyst/Reagent Type | Reference |

|---|---|---|---|

| Asymmetric 1,3-Dipolar Cycloaddition | Atom-economical, potential to form four stereocenters. | Chiral metal catalysts (Cu(I), Ag(I)), Organocatalysts | mappingignorance.org |

| Gold-Catalyzed Tandem Cycloisomerization/Hydrogenation | First example from homopropargyl sulfonamides; excellent yields and enantioselectivities. | Gold catalysts combined with chiral tert-butylsulfinimine | nih.gov |

| Rhodium-Catalyzed C(sp³)–H Amination | De novo synthesis from hydrocarbons; high regioselectivity. | Chiral Rhodium(II) catalysts | acs.orgnih.gov |

| Asymmetric Allylic Alkylation & Ring Contraction | Forms stereogenic quaternary centers; stereoretentive ring contraction. | Asymmetric catalysis followed by thermal rearrangement | nih.gov |

| Organocatalytic Michael Addition | High enantioselectivity for synthesis of GABA derivatives. | Chiral cis-2,5-disubstituted pyrrolidine organocatalysts | rsc.orgrsc.org |

Novel Applications of Chiral Pyrrolidine Scaffolds in Chemical Biology Tools

The structural diversity and stereochemical complexity achievable with pyrrolidine scaffolds make them ideal for developing novel chemical biology tools to probe and modulate biological systems. nih.gov Their applications span a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. nbinno.comnih.gov

Recent breakthroughs in the application of chiral pyrrolidine scaffolds include:

Ferritinophagy Inhibition : A novel class of inhibitors based on a benzofuro[2,3-b]pyridine (B12332454) pseudonatural product has been identified that potently suppresses ferroptosis, a form of regulated cell death. acs.org The lead compound, 4k, was found to bind to the cargo receptor NCOA4, disrupting its interaction with ferritin and thereby reducing the cellular labile iron pool that drives ferroptosis. acs.org This discovery opens new avenues for treating ferroptosis-related diseases. acs.org

CXCR4 Antagonism for Cancer Metastasis : A series of pyrrolidine-based antagonists for the chemokine receptor CXCR4 have been designed and synthesized. nih.gov The lead compound, 46 , showed potent binding affinity to the CXCR4 receptor and significantly inhibited CXCL12-induced cell migration in a transwell invasion assay. nih.gov With good metabolic stability and marked efficacy in a mouse cancer metastasis model, these compounds represent a promising approach for anti-tumor therapies. nih.gov

Neuronal Nitric Oxide Synthase (nNOS) Inhibition : An efficient synthetic route to chiral pyrrolidine inhibitors of nNOS has been developed, enabling more extensive structure-activity relationship (SAR) studies. nih.gov These inhibitors are highly potent and selective, and X-ray crystal structures have provided insights into their binding modes, which can guide the development of drug candidates for neurodegenerative diseases. nih.gov

Antibacterial Agents : Chiral pyrrolidinone scaffolds derived from amino acids like threonine have been synthesized and shown to exhibit antibacterial activity. ox.ac.ukhbku.edu.qa These scaffolds provide a useful template for fragment-based drug design, allowing for the rapid generation of novel antibacterial compound libraries. hbku.edu.qa

Enzyme Inhibition for Various Diseases : Pyrrolidine derivatives have been explored as inhibitors for a range of enzymes. For example, novel pyrrolidine sulfonamide derivatives have been synthesized as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of diabetes. nih.govresearchgate.net Additionally, 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives have shown activity against E. coli DNA gyrase, an important target for antibacterial agents. nih.govfrontiersin.org

| Application Area | Biological Target | Scaffold/Derivative Type | Reference |

|---|---|---|---|

| Ferroptosis Suppression | NCOA4-Ferritin Interaction | Benzofuro[2,3-b]pyridine pseudonatural product | acs.org |

| Anti-Cancer Metastasis | CXCR4 Receptor | Substituted Pyrrolidines (e.g., compound 46) | nih.gov |

| Neuroprotection | Neuronal Nitric Oxide Synthase (nNOS) | Gem-difluorinated pyrrolidines | nih.gov |

| Antibacterial | Bacterial enzymes (e.g., DNA gyrase) | Pyrrolidinones, 1,2,4-oxadiazole pyrrolidines | nih.govhbku.edu.qafrontiersin.org |

| Anti-Diabetic | Dipeptidyl Peptidase-IV (DPP-IV) | Pyrrolidine sulfonamides | nih.govresearchgate.net |

Theoretical Predictions for Functional Design of Pyrrolidine Derivatives

The integration of computational chemistry and theoretical modeling is becoming indispensable for the rational design of functional pyrrolidine derivatives. mdpi.com These approaches accelerate the discovery process by predicting molecular properties, binding affinities, and reaction mechanisms, thus guiding synthetic efforts toward compounds with desired biological activities.

Key theoretical and computational strategies include:

Structure-Based Drug Design (SBDD) : This approach utilizes the three-dimensional structure of a biological target, often obtained from X-ray crystallography, to design potent and selective inhibitors. For instance, the X-ray structure of human monoacylglycerol lipase (B570770) (MAGL) in a complex with a piperazinyl-pyrrolidine inhibitor was used to develop a pharmacophore model for identifying new reversible inhibitors. researchgate.net Such models define the essential features required for binding and guide the modification of the pyrrolidine scaffold to enhance interactions with the target enzyme. researchgate.net

Hot Spot-Based Interface Design : For designing protein-protein interaction inhibitors, a "hot spot-centric" approach can be more effective than simple docking. nih.gov This method involves identifying key residues ("hot spots") that contribute the bulk of the binding energy and then designing a scaffold, such as a pyrrolidine derivative, to mimic these interactions. This strategy has been successfully used to design a protein inhibitor for a polar enzyme active site, demonstrating that computational methods can design interfaces with native-like polar interactions. nih.gov

Conformational Analysis : Understanding the three-dimensional shape and flexibility of pyrrolidine derivatives is crucial for their function. mdpi.com Computational studies, combined with experimental techniques like NMR, are used to perform detailed conformational analyses. acs.org For example, investigations into the restricted rotational motion in bispidines, which contain fused piperidine (B6355638) rings analogous to the pyrrolidine structure, have elucidated how substituents influence the molecule's shape and energy barriers. acs.org This knowledge is critical for designing molecular switches and foldamers. acs.org

Mechanism and Stereoselectivity Prediction : Computational studies are employed to understand the mechanisms of synthetic reactions, such as the 1,3-dipolar cycloaddition used to form pyrrolidine rings. mappingignorance.org By modeling transition states, researchers can predict the stereochemical outcome of a reaction and understand how electronic effects in the reactants can change the reaction mechanism, allowing for the rational selection of catalysts and conditions to obtain the desired enantiomer. mappingignorance.org

| Approach | Objective | Methodology | Reference |

|---|---|---|---|

| Structure-Based Drug Design (SBDD) | Design potent and selective enzyme inhibitors. | Pharmacophore modeling based on X-ray crystal structures. | researchgate.net |

| Hot Spot-Based Interface Design | Inhibit protein-protein interactions. | Grafting key interaction residues onto a scaffold. | nih.gov |

| Conformational Analysis | Understand molecular shape, flexibility, and energy barriers. | Computational studies (ab initio) combined with NMR. | acs.org |

| Reaction Mechanism Prediction | Predict stereoselectivity of synthetic routes. | Computational modeling of reaction transition states. | mappingignorance.org |

Q & A

Basic Research Questions

Q. What methodological approaches are optimal for synthesizing (R)-3-(4-chloro-benzyloxy)-pyrrolidine with high enantiomeric purity?

- Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, benzyloxy groups can be introduced via Mitsunobu reactions using (R)-pyrrolidin-3-ol and 4-chlorobenzyl bromide. Enantiomeric purity is achieved using chiral catalysts (e.g., palladium/copper complexes) or chiral stationary-phase chromatography. Reaction conditions (solvents like DMF, temperatures 80–100°C) must be optimized to minimize racemization .

Q. How can structural characterization of this compound be performed to confirm stereochemistry?

- Answer : X-ray crystallography is the gold standard for stereochemical confirmation. Programs like SHELXL (part of the SHELX suite) refine crystal structures with high precision . Complementary techniques include:

- Chiral HPLC : To assess enantiopurity.

- NMR : - and -NMR coupled with NOESY for spatial arrangement analysis.

- Polarimetry : To measure specific optical rotation .

Q. What are the key applications of this compound in medicinal chemistry?

- Answer : The compound serves as a chiral building block for:

- Kinase inhibitors : Modulating selectivity via stereospecific interactions.

- GPCR-targeted drugs : The pyrrolidine scaffold mimics natural amine structures.

- Prodrugs : The benzyloxy group can be functionalized for controlled release .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural validation?

- Answer : Discrepancies in NMR or mass spectrometry (MS) data often arise from impurities or dynamic processes (e.g., rotamers). Strategies include:

- Variable-temperature NMR : To identify conformational exchange.

- High-resolution MS (HRMS) : For accurate mass validation.

- Cross-validation with computational chemistry : DFT calculations predict NMR chemical shifts and optimize geometry .

Q. What experimental design considerations are critical for studying the stereochemical stability of this compound under physiological conditions?

- Answer : Stability studies require:

- pH-dependent assays : Monitor racemization in buffers (pH 2–9).

- Temperature-controlled kinetics : Arrhenius plots to predict shelf-life.

- Chiral analytics : Use chiral columns with sub-2µm particles for high-resolution separation.

- Data interpretation : Compare degradation rates to establish Arrhenius parameters .

Q. How can mechanistic insights into the catalytic role of this compound in asymmetric synthesis be elucidated?

- Answer : Advanced techniques include:

- Density Functional Theory (DFT) : To model transition states and enantioselectivity.

- In situ IR/Raman spectroscopy : Track reaction intermediates.

- Isotope labeling : - or -labeling to study kinetic isotope effects (KIEs).

- Table : Example catalytic efficiency under varying conditions:

| Catalyst Loading (%) | Solvent | Yield (%) | ee (%) |

|---|---|---|---|

| 5 | DMF | 78 | 95 |

| 2 | Toluene | 65 | 89 |

| 10 | THF | 82 | 97 |

Methodological Challenges and Solutions

Q. What strategies resolve low yields in large-scale synthesis of this compound?

- Answer : Scale-up challenges include solvent volume efficiency and exothermicity. Solutions:

- Flow chemistry : Continuous reactors improve heat dissipation.

- Microwave-assisted synthesis : Reduces reaction time.

- Design of Experiments (DoE) : Optimizes parameters (e.g., stoichiometry, temperature) .

Q. How can researchers validate the absence of toxic intermediates in this compound synthesis?

- Answer : Use:

- LC-MS/MS : To detect trace impurities (e.g., genotoxic nitrosamines).

- In silico toxicity prediction : Tools like Derek Nexus or Toxtree.

- Regulatory alignment : Follow ICH M7 guidelines for mutagenic risk assessment .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data for this compound across different assays?

- Answer : Discrepancies may arise from assay conditions (e.g., cell permeability, protein binding). Mitigation steps:

- Orthogonal assays : Use SPR (surface plasmon resonance) and cell-based assays.

- Proteomic profiling : Identify off-target interactions.

- Meta-analysis : Compare data across published studies (e.g., PubChem, RCSB PDB) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.